molecular formula C27H33N3O3S B257914 (3R)-2,2-dimethyl-N-{(2S)-4-methyl-1-oxo-1-[(2-phenylethyl)amino]pentan-2-yl}-5-oxo-2,3,5,9b-tetrahydro[1,3]thiazolo[2,3-a]isoindole-3-carboxamide

(3R)-2,2-dimethyl-N-{(2S)-4-methyl-1-oxo-1-[(2-phenylethyl)amino]pentan-2-yl}-5-oxo-2,3,5,9b-tetrahydro[1,3]thiazolo[2,3-a]isoindole-3-carboxamide

Cat. No.: B257914
M. Wt: 479.6 g/mol
InChI Key: KLXCOMIUTFPYPO-SMWUWQHRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3R)-2,2-dimethyl-N-{(2S)-4-methyl-1-oxo-1-[(2-phenylethyl)amino]pentan-2-yl}-5-oxo-2,3,5,9b-tetrahydro[1,3]thiazolo[2,3-a]isoindole-3-carboxamide is a complex organic compound that belongs to the class of thiazoloisoindole derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, featuring a thiazoloisoindole core, makes it a subject of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-2,2-dimethyl-N-{(2S)-4-methyl-1-oxo-1-[(2-phenylethyl)amino]pentan-2-yl}-5-oxo-2,3,5,9b-tetrahydro[1,3]thiazolo[2,3-a]isoindole-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Thiazoloisoindole Core: This step involves the cyclization of a suitable precursor, such as a substituted benzylamine, with a thioamide under acidic conditions to form the thiazoloisoindole ring system.

    Introduction of the Dimethyl and Methyl Groups: The dimethyl and methyl groups are introduced through alkylation reactions using appropriate alkyl halides in the presence of a strong base.

    Attachment of the Phenylethyl Group: The phenylethyl group is typically introduced via a nucleophilic substitution reaction, where a phenylethyl halide reacts with an amine group on the intermediate compound.

    Final Coupling and Functionalization: The final step involves coupling the intermediate with a suitable carboxylic acid derivative to form the carboxamide group, followed by purification steps such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for certain steps, solvent recycling, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazoloisoindole core, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the phenylethyl and carboxamide groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols, amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of thiazoloisoindole derivatives in various chemical reactions.

Biology

Biologically, this compound has shown potential in various assays for its antimicrobial, antiviral, and anticancer activities. Its ability to interact with biological macromolecules makes it a candidate for drug development.

Medicine

In medicine, the compound is being explored for its therapeutic potential. Its unique structure allows it to bind to specific biological targets, making it a potential candidate for the treatment of diseases such as cancer, bacterial infections, and viral infections.

Industry

Industrially, the compound can be used as an intermediate in the synthesis of more complex molecules. Its derivatives may find applications in the development of new materials or as catalysts in chemical reactions.

Mechanism of Action

The mechanism of action of (3R)-2,2-dimethyl-N-{(2S)-4-methyl-1-oxo-1-[(2-phenylethyl)amino]pentan-2-yl}-5-oxo-2,3,5,9b-tetrahydro[1,3]thiazolo[2,3-a]isoindole-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to the disruption of key biological pathways, resulting in therapeutic effects such as the inhibition of cancer cell proliferation or the suppression of microbial growth.

Comparison with Similar Compounds

Similar Compounds

    Thiazoloisoindole Derivatives: Compounds with similar core structures but different substituents.

    Indole Derivatives: Compounds like indole-3-carboxamides, which share some structural similarities.

    Isoindole Derivatives: Compounds with isoindole cores but lacking the thiazole ring.

Uniqueness

The uniqueness of (3R)-2,2-dimethyl-N-{(2S)-4-methyl-1-oxo-1-[(2-phenylethyl)amino]pentan-2-yl}-5-oxo-2,3,5,9b-tetrahydro[1,3]thiazolo[2,3-a]isoindole-3-carboxamide lies in its specific combination of functional groups and its thiazoloisoindole core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C27H33N3O3S

Molecular Weight

479.6 g/mol

IUPAC Name

(3R)-2,2-dimethyl-N-[(2S)-4-methyl-1-oxo-1-(2-phenylethylamino)pentan-2-yl]-5-oxo-3,9b-dihydro-[1,3]thiazolo[2,3-a]isoindole-3-carboxamide

InChI

InChI=1S/C27H33N3O3S/c1-17(2)16-21(23(31)28-15-14-18-10-6-5-7-11-18)29-24(32)22-27(3,4)34-26-20-13-9-8-12-19(20)25(33)30(22)26/h5-13,17,21-22,26H,14-16H2,1-4H3,(H,28,31)(H,29,32)/t21-,22+,26?/m0/s1

InChI Key

KLXCOMIUTFPYPO-SMWUWQHRSA-N

SMILES

CC(C)CC(C(=O)NCCC1=CC=CC=C1)NC(=O)C2C(SC3N2C(=O)C4=CC=CC=C34)(C)C

Isomeric SMILES

CC(C)C[C@@H](C(=O)NCCC1=CC=CC=C1)NC(=O)[C@@H]2C(SC3N2C(=O)C4=CC=CC=C34)(C)C

Canonical SMILES

CC(C)CC(C(=O)NCCC1=CC=CC=C1)NC(=O)C2C(SC3N2C(=O)C4=CC=CC=C34)(C)C

Origin of Product

United States

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